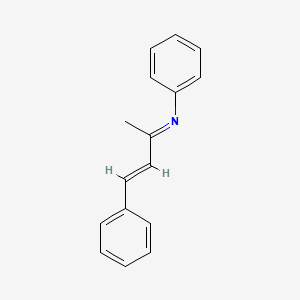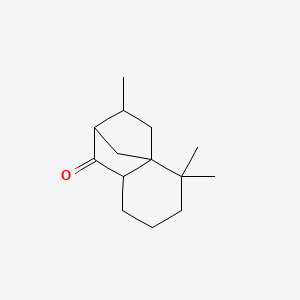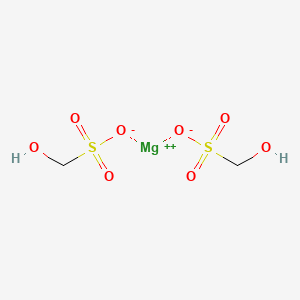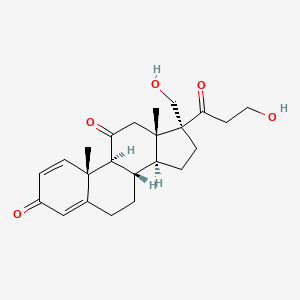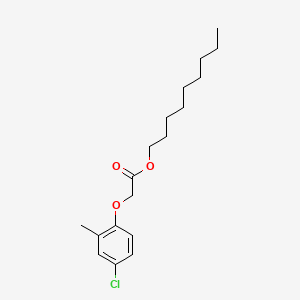
5-Chloro-2-(chlorophenylmethylene)valeraldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(chlorophenylmethylene)valeraldehyde is an organic compound with the molecular formula C12H12Cl2O It is characterized by the presence of a chlorinated phenylmethylene group attached to a valeraldehyde backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chlorophenylmethylene)valeraldehyde typically involves the reaction of 5-chlorovaleraldehyde with chlorobenzene under specific conditions. The reaction is often catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-(chlorophenylmethylene)valeraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Chloro-2-(chlorophenylmethylene)valeric acid.
Reduction: 5-Chloro-2-(chlorophenylmethylene)valeralcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Chloro-2-(chlorophenylmethylene)valeraldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-(chlorophenylmethylene)valeraldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme function or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-2-(chlorophenylmethylene)pentanal
- 5-Chloro-2-(chlorophenylmethylene)butanal
Uniqueness
5-Chloro-2-(chlorophenylmethylene)valeraldehyde is unique due to its specific structural features, such as the presence of two chlorine atoms and the valeraldehyde backbone
Propriétés
Numéro CAS |
83706-48-3 |
|---|---|
Formule moléculaire |
C12H12Cl2O |
Poids moléculaire |
243.13 g/mol |
Nom IUPAC |
(2Z)-5-chloro-2-[chloro(phenyl)methylidene]pentanal |
InChI |
InChI=1S/C12H12Cl2O/c13-8-4-7-11(9-15)12(14)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b12-11- |
Clé InChI |
RAINYFIXCSEFJY-QXMHVHEDSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=C(\CCCCl)/C=O)/Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=C(CCCCl)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


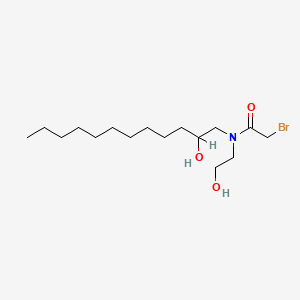
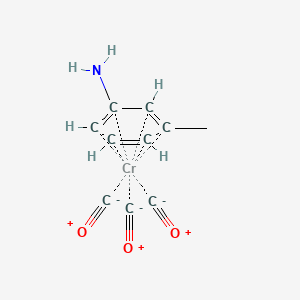
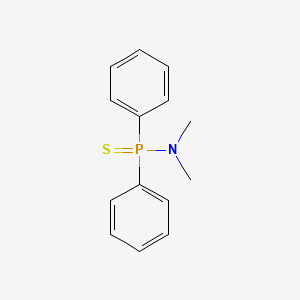

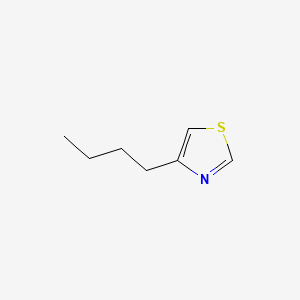
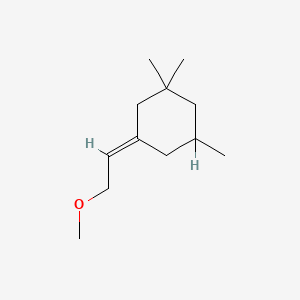
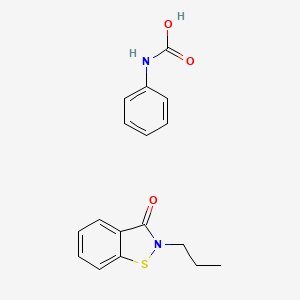
![5,17-dioxaheptacyclo[13.9.0.03,13.04,6.07,12.016,18.019,24]tetracosa-1(15),2,4(6),7,9,11,13,18,20,22-decaene](/img/structure/B12667506.png)
